2-[(2-Ethoxy-2-oxoethyl)carbamoyl]cyclohexene-1-carboxylic acid
Overview
Description
2-[(2-Ethoxy-2-oxoethyl)carbamoyl]cyclohexene-1-carboxylic acid is an organic compound with a complex structure that includes a cyclohexene ring, a carboxylic acid group, and an ethoxy-oxoethyl carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Ethoxy-2-oxoethyl)carbamoyl]cyclohexene-1-carboxylic acid typically involves the reaction of cyclohexene-1-carboxylic acid with ethyl chloroformate and ethylamine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamoyl group. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Ethoxy-2-oxoethyl)carbamoyl]cyclohexene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexene-1,2-dicarboxylic acid, while reduction could produce cyclohexanol derivatives.
Scientific Research Applications
2-[(2-Ethoxy-2-oxoethyl)carbamoyl]cyclohexene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 2-[(2-Ethoxy-2-oxoethyl)carbamoyl]cyclohexene-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Ethoxy-2-oxoethyl)carbamoyl]cyclohexanecarboxylic acid
- 2-(2-Ethoxy-2-oxoethyl)nicotinic acid
- Ethyl 2-[(2-ethoxy-2-oxoethyl)carbamoyl]aminoacetate
Uniqueness
2-[(2-Ethoxy-2-oxoethyl)carbamoyl]cyclohexene-1-carboxylic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and stability under various conditions, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-[(2-ethoxy-2-oxoethyl)carbamoyl]cyclohexene-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5/c1-2-18-10(14)7-13-11(15)8-5-3-4-6-9(8)12(16)17/h2-7H2,1H3,(H,13,15)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMZOIFCFPFKQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=C(CCCC1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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